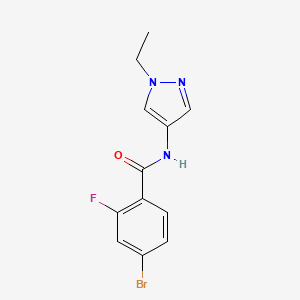
1-(Thiophen-3-yl)but-3-yn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Thiophen-3-yl)but-3-yn-1-ol is an organic compound with the molecular formula C8H8OS and a molecular weight of 152.21 g/mol It features a thiophene ring, which is a five-membered ring containing sulfur, attached to a butyn-1-ol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(Thiophen-3-yl)but-3-yn-1-ol can be synthesized through several methods. One common approach involves the coupling of thiophene derivatives with propargyl alcohols. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere . The reaction proceeds through a coupling-isomerization mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Thiophen-3-yl)but-3-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: Formation of 1-(Thiophen-3-yl)but-3-yn-1-one.
Reduction: Formation of 1-(Thiophen-3-yl)but-3-en-1-ol or 1-(Thiophen-3-yl)butan-1-ol.
Substitution: Formation of various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Thiophen-3-yl)but-3-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocycles and polymers.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 1-(Thiophen-3-yl)but-3-yn-1-ol is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The thiophene ring can participate in π-π interactions, while the hydroxyl and alkyne groups can form hydrogen bonds and undergo nucleophilic or electrophilic reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
1-(Thiophen-3-yl)but-3-yn-1-ol is unique due to the position of the thiophene ring and the presence of both hydroxyl and alkyne functional groups
Eigenschaften
Molekularformel |
C8H8OS |
|---|---|
Molekulargewicht |
152.22 g/mol |
IUPAC-Name |
1-thiophen-3-ylbut-3-yn-1-ol |
InChI |
InChI=1S/C8H8OS/c1-2-3-8(9)7-4-5-10-6-7/h1,4-6,8-9H,3H2 |
InChI-Schlüssel |
UIGCTFXRPLAWDW-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCC(C1=CSC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


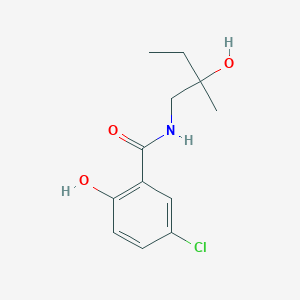

![8-Bromo-2-chloroimidazo[1,2-b]pyridazine-7-carboxylic acid](/img/structure/B14909361.png)
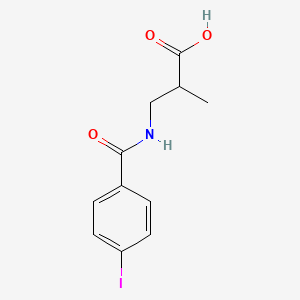


![(3R)-1,7-dithia-4-azaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B14909380.png)
![(2'-(Diethyl(methyl)silyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14909383.png)
![tert-Butyl (R)-6-methyl-2-(methylsulfonyl)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B14909393.png)
![N-(prop-2-en-1-yl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B14909396.png)
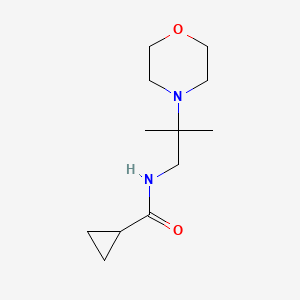
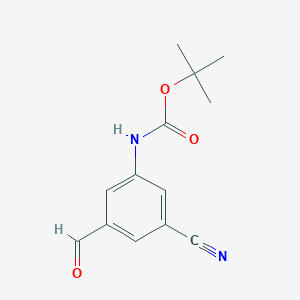
![3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B14909412.png)
